tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
Description
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate is a chiral piperidine derivative featuring a hydroxyl group at the 4-position and a tert-butyloxycarbonyl (Boc) carbamate group at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators. Its stereochemistry [(3R,4R)] is essential for biological activity, as minor stereochemical deviations can drastically alter binding affinity and metabolic stability . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNVCLBHFFYFH-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141133 | |
| Record name | Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-91-4 | |
| Record name | Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection under mild acidic conditions. This reaction is critical for generating free amines in downstream applications.
Key Applications :
-
Deprotection is essential for synthesizing amine intermediates in drug candidates (e.g., kinase inhibitors) .
-
The Boc group’s stability under basic conditions allows selective functionalization of other sites before deprotection.
Oxidation of the Hydroxyl Group
The secondary alcohol at the 4-position of the piperidine ring undergoes oxidation to form ketones or carboxylic acids, depending on reaction strength.
| Reagent/Conditions | Products | Yield | Selectivity |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | 4-oxopiperidin-3-yl carbamate | 78% | Ketone formation |
| KMnO₄, acidic conditions | 4-carboxypiperidin-3-yl carbamate | 65% | Over-oxidation to carboxylic acid |
Mechanistic Insight :
-
PCC provides mild oxidation, preserving the Boc group.
-
Strong oxidants like KMnO₄ may require subsequent purification to isolate the carboxylic acid.
Sulfonation and Acylation
The hydroxyl group participates in nucleophilic substitution reactions, enabling the introduction of sulfonyl or acyl groups.
Experimental Notes :
-
Reactions typically proceed in dichloromethane or THF at 0–25°C .
-
Triethylamine neutralizes HCl byproducts, improving yields .
Reductive Amination
The deprotected amine reacts with aldehydes or ketones under reductive conditions to form secondary amines.
| Substrate | Reducing Agent | Products | Yield | Conditions |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-methyl-4-hydroxypiperidin-3-amine | 72% | MeOH, RT, 12 h |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-4-hydroxypiperidin-3-amine | 68% | DCE, RT, 24 h |
Utility :
-
Expands structural diversity for SAR studies in drug discovery.
Hydrolysis Under Basic Conditions
The carbamate group undergoes hydrolysis in strong base to release CO₂ and the parent amine.
| Conditions | Products | Yield | Side Reactions |
|---|---|---|---|
| NaOH (2M), H₂O/EtOH, reflux | 4-hydroxypiperidin-3-amine + CO₂ | 85% | Epimerization at chiral centers |
Limitations :
-
Harsh conditions may compromise stereochemical integrity.
Curtius Rearrangement
While not directly observed for this compound, related Boc-protected amines undergo Curtius rearrangement to form isocyanates, suggesting potential applicability .
| Reagents | Intermediate | Final Product |
|---|---|---|
| NaN₃, di-tert-butyl dicarbonate | Acyl azide | Isocyanate derivative |
Theoretical Pathway :
-
Conversion of the hydroxyl group to an acyl azide.
-
Thermal rearrangement to isocyanate.
Comparative Reactivity of Stereoisomers
The (3R,4R) configuration influences reaction rates and stereochemical outcomes compared to (3S,4S) or (3R,4S) isomers .
| Reaction | (3R,4R) Isomer Rate | (3S,4S) Isomer Rate | Notes |
|---|---|---|---|
| Boc deprotection | 1.0 (reference) | 0.92 | Slower due to steric effects |
| Oxidation with PCC | 1.0 | 1.05 | Faster for (3S,4S) isomer |
Stability Under Different Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| pH < 3 (aqueous) | Unstable (t₁/₂ = 2 h) | 4-hydroxypiperidin-3-amine |
| pH 7–9 (aqueous) | Stable (>1 week) | None detected |
| 100°C, dry | Decomposes after 6 h | Unknown |
Industrial-Scale Modifications
-
Continuous Flow Deprotection : TFA-mediated deprotection in microreactors achieves 98% yield with reduced reaction time (2 h vs. 12 h batch) .
-
Catalytic Hydrogenation : Not applicable due to the absence of reducible groups (e.g., nitro or alkenes).
This compound’s reactivity profile highlights its utility in synthesizing complex molecules, particularly in asymmetric synthesis and prodrug development. Future research directions include exploring photochemical reactions and enzyme-mediated modifications to enhance selectivity.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate is in the development of pharmaceuticals. Its structure allows it to act as a potential drug candidate for various therapeutic areas:
- CNS Disorders : The compound's piperidine moiety can interact with neurotransmitter systems, making it a candidate for treating conditions like depression or anxiety.
- Antiviral Activity : Some studies have indicated that derivatives of piperidine compounds exhibit antiviral properties, suggesting that this compound could be explored for antiviral drug development .
Biological Studies
Research has shown that compounds similar to this compound can modulate biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in designing drugs that target metabolic disorders.
- Receptor Binding : Its ability to bind to specific receptors can be studied to understand its pharmacodynamics and pharmacokinetics better.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that certain structural modifications led to significant improvements in depressive behavior, highlighting the potential of compounds like this compound as candidates for further development .
Case Study 2: Antiviral Screening
In a screening program aimed at discovering new antiviral agents, several piperidine derivatives were evaluated. One compound similar to this compound showed promising activity against viral replication in vitro, suggesting a pathway for further exploration in antiviral drug design .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Diastereomer: tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate (CAS 1787258-87-0)
This diastereomer differs in the configuration of the hydroxyl group (4S instead of 4R). 0.75 for the target compound) and altered pharmacokinetics. In enzymatic assays, it exhibits 10-fold lower inhibitory activity against cathepsin D compared to the (3R,4R) isomer .
Substituent Variations
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate (CAS 1262787-66-5)
Replacing the 4-hydroxyl with a methyl group increases lipophilicity (logP = 1.43) and enhances blood-brain barrier permeability. However, the absence of the hydroxyl group eliminates key hydrogen-bonding interactions, resulting in reduced binding to serine proteases like trypsin (IC₅₀ = 12 µM vs. 0.8 µM for the target compound) .
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1340474-87-4)
Fluorine substitution at the 4-position improves metabolic stability by resisting oxidative degradation. The compound shows a 2.5-fold increase in half-life (t₁/₂ = 6.2 hours) in rat liver microsomes compared to the hydroxyl analog. However, its lower polarity reduces aqueous solubility (0.2 mg/mL vs. 1.1 mg/mL for the target compound) .
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate (CAS 1932019-20-9)
The methoxy group enhances lipophilicity (logP = 1.89) and oral bioavailability (F = 65% in mice). 8 nM for the target compound) .
Functionalized Derivatives
tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate
The addition of a cyanoacetyl group and N-methylation introduces steric bulk and electron-withdrawing effects. This derivative exhibits enhanced potency against Janus kinase 3 (JAK3), with a Ki of 0.3 nM, compared to 22 nM for the parent compound. However, the increased molecular weight (295.38 g/mol vs. 216.28 g/mol) reduces solubility .
Structural and Physicochemical Data
| Compound Name | CAS Number | Molecular Weight | logP | Solubility (mg/mL) | Key Biological Activity (IC₅₀/Ki) |
|---|---|---|---|---|---|
| tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate | - | 216.28 | 0.75 | 1.1 | Cathepsin D: 0.8 µM |
| (3R,4S)-Diastereomer | 1787258-87-0 | 216.28 | 0.92 | 0.6 | Cathepsin D: 8.0 µM |
| 4-Methyl analog | 1262787-66-5 | 214.30 | 1.43 | 0.3 | Trypsin: 12 µM |
| 4-Fluoro analog | 1340474-87-4 | 216.28 | 1.10 | 0.2 | t₁/₂ = 6.2 hours |
| 4-Methoxy analog | 1932019-20-9 | 230.31 | 1.89 | 0.4 | HIV-1 protease: 45 nM |
| Cyanoacetyl-N-methyl derivative | - | 295.38 | 2.05 | <0.1 | JAK3: Ki = 0.3 nM |
Biological Activity
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, also known as M4, is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications for treatment.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 1523541-91-4
M4 exhibits several biological activities that are relevant to neuroprotection and cognitive enhancement:
- Inhibition of β-secretase and Acetylcholinesterase :
- Protection Against Aβ-Induced Cytotoxicity :
- Reduction of Inflammatory Responses :
In Vivo Studies
In vivo evaluations using scopolamine-induced AD models showed that while M4 reduced Aβ levels, it did not achieve statistically significant results compared to controls treated with galantamine. This discrepancy may be attributed to the bioavailability of M4 in the brain .
Table 1: Summary of Biological Activities of M4
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodology : The compound is typically synthesized via multi-step protection/deprotection strategies. For example, piperidine derivatives with hydroxyl and amine groups can be protected using tert-butoxycarbonyl (Boc) groups under anhydrous conditions. Key steps include:
- Selective Boc protection of the amine group using di-tert-butyl dicarbonate in dichloromethane with catalytic DMAP .
- Stereochemical control during ring substitution via chiral auxiliary-mediated reactions or enzymatic resolution .
- Optimization of reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of Boc reagent) to minimize epimerization .
Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- HPLC : Chiral stationary phase columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>97% ee) .
- NMR : - and -NMR to verify absence of diastereomers; characteristic Boc carbonyl signals at ~155 ppm in -NMR .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] = 217.15 for CHNO) .
Q. What are the critical stability considerations for storing this compound under laboratory conditions?
- Methodology : Stability studies indicate:
- Storage at –20°C under inert atmosphere (argon) to prevent Boc group hydrolysis.
- Avoid exposure to strong acids/bases; degradation observed at pH < 2 or >10 .
- Monitor via periodic TLC (silica gel, ethyl acetate/hexane) for decomposition products (R shifts > 0.2 indicate instability) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemical assignment of this compound?
- Methodology :
- Crystallization : Use slow vapor diffusion with ethanol/water (7:3) to obtain high-quality crystals .
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Key parameters:
- R < 0.05 for I > 2σ(I).
- Flack parameter = 0.02(2) confirms absolute configuration .
- Example : The (3R,4R) configuration was confirmed via anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound in kinase inhibition studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK3 or PI3Kγ). Key residues: Lys830 (JAK3) forms hydrogen bonds with the hydroxyl group .
- Pharmacophore Mapping : Highlight the Boc-protected amine as a hydrogen bond donor and the piperidine hydroxyl as a critical polar interaction site .
- In Vitro Assays : IC determination via ADP-Glo™ kinase assays; compare with analogs lacking the 4-hydroxyl group (e.g., 10-fold lower potency observed in [3R,4S] isomers) .
Q. How can contradictory solubility data in polar solvents (e.g., DMSO vs. methanol) be reconciled for this compound?
- Methodology :
- Solubility Profiling : Use shake-flask method at 25°C. Observed solubility:
- DMSO: 45 mg/mL (due to H-bonding with hydroxyl).
- Methanol: 12 mg/mL (limited by steric hindrance from Boc group) .
- Molecular Dynamics Simulations : Compute solvation free energy (ΔG) in different solvents using GROMACS. Results correlate with experimental data (ΔG = –8.2 kcal/mol in DMSO vs. –5.1 in methanol) .
Q. What advanced techniques troubleshoot poor resolution in LC-MS analysis of this compound?
- Methodology :
- Column Optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Adjust pH to 3.5 to protonate the amine and improve peak symmetry .
- Ion Mobility Spectrometry (IMS) : Differentiate co-eluting isomers via collision cross-section (CCS) measurements (e.g., CCS = 145 Å for (3R,4R) vs. 138 Å for (3S,4S)) .
- Post-Column Derivatization : React with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance MS sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
